
1-(Chlorodifluoromethoxy)-3-fluorobenzene
Vue d'ensemble
Description
1-(Chlorodifluoromethoxy)-3-fluorobenzene, also known as CFMFB, is an organic compound with a wide range of applications in the scientific field. It is a monofluoromethoxy derivative of benzene and is classified as a halogenated hydrocarbon. CFMFB has various uses in the synthesis of organic compounds, as a reagent in chemical reactions, and as a building block for pharmaceutical and agrochemical products. It has been studied for its potential applications in the fields of biochemistry and physiology, and is being investigated for its potential therapeutic uses.
Applications De Recherche Scientifique
Microwave Spectrum Analysis
1-Chloro-3-fluorobenzene's microwave spectrum was reinvestigated using a molecular beam Fourier transform microwave spectrometer. This study provided detailed insights into its rotational and quartic centrifugal distortion constants and the components of its nuclear quadrupole coupling tensor (Onda et al., 1994).
Electrochemical Fluorination Studies
Research into the electrochemical fluorination of aromatic compounds, including derivatives of chlorobenzene and fluorobenzene, has been conducted. These studies are crucial in understanding the mechanisms and potential applications of these compounds in various chemical processes (Horio et al., 1996); (Momota et al., 1998).
Cross-Coupling Reactions with Grignard Reagents
Studies have shown that fluorobenzenes with directing groups such as hydroxy, hydroxymethyl, and ammo can undergo ortho-selective cross-coupling with Grignard reagents. This is a significant finding in the field of organometallic chemistry (Manabe & Ishikawa, 2008).
Investigation of C−H···F Interactions in Crystal Structures
Research into the C−H···F−C interactions in crystalline fluorobenzenes has provided valuable information about the weak acceptor capabilities of the C−F group, which is crucial in the field of crystallography and molecular structure analysis (Thalladi et al., 1998).
Chemoselectivity in Cobalt-Catalyzed Carbonylation
The cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro, and chloro, fluorobenzenes has been described, highlighting the chemoselectivity of the reaction. This study contributes to the development of methods for the synthesis of fluorinated benzoic acids (Boyarskiy et al., 2010).
Use in Organometallic Chemistry and Catalysis
Fluorobenzenes like fluorobenzene and 1,2-difluorobenzene are increasingly recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents' influence on metal center binding and their role in C-H and C-F bond activation reactions are of significant interest (Pike et al., 2017).
Propriétés
IUPAC Name |
1-[chloro(difluoro)methoxy]-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-7(10,11)12-6-3-1-2-5(9)4-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHBSZXFFSTVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chlorodifluoromethoxy)-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)
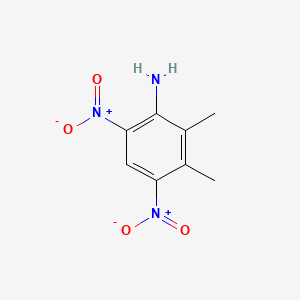
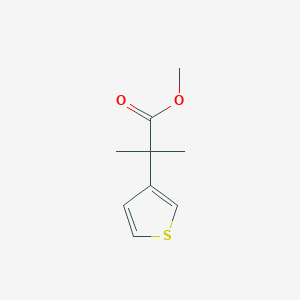
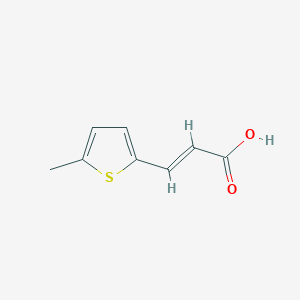

![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B3104392.png)
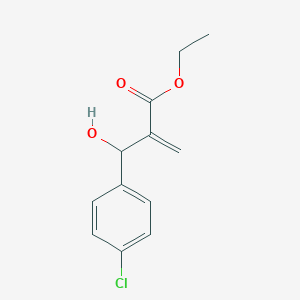
![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)
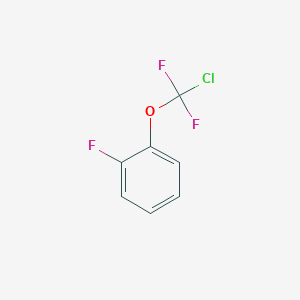
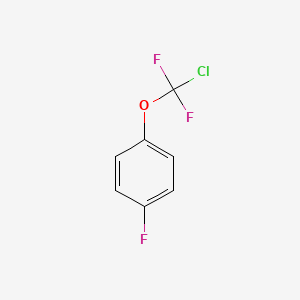



![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)